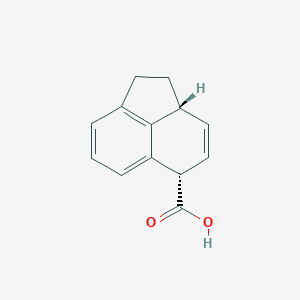![molecular formula C23H19N3 B14607862 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole CAS No. 57637-72-6](/img/structure/B14607862.png)
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
The synthesis of 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the 3-position with electrophiles like halogens or nitro groups.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole include other indole derivatives such as:
3-(1H-Indol-3-yl)-1H-indole: Lacks the pyridine moiety and has different biological activities.
3-(Pyridin-4-yl)-1H-indole: Similar structure but without the additional indole ring, leading to different chemical properties.
1-Methyl-3-(pyridin-4-yl)-1H-indole: Similar but lacks the second indole ring, affecting its overall reactivity and applications.
The uniqueness of this compound lies in its combination of the indole and pyridine rings, which imparts distinct chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
57637-72-6 |
|---|---|
Fórmula molecular |
C23H19N3 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
3-[1H-indol-3-yl(pyridin-4-yl)methyl]-1-methylindole |
InChI |
InChI=1S/C23H19N3/c1-26-15-20(18-7-3-5-9-22(18)26)23(16-10-12-24-13-11-16)19-14-25-21-8-4-2-6-17(19)21/h2-15,23,25H,1H3 |
Clave InChI |
TZYFEDSBWZVEFG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C(C3=CC=NC=C3)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


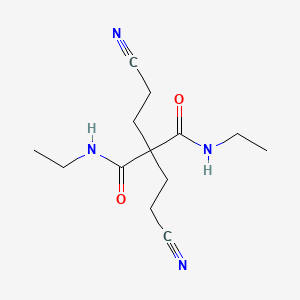
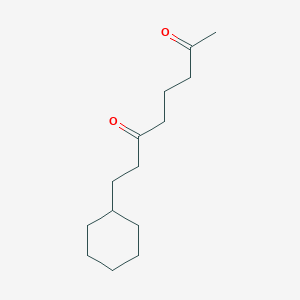
![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
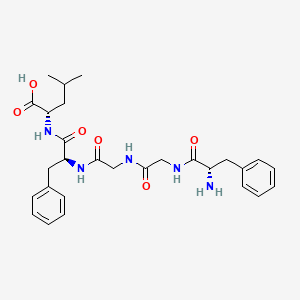
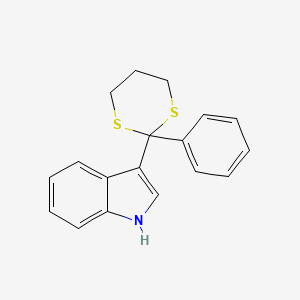
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
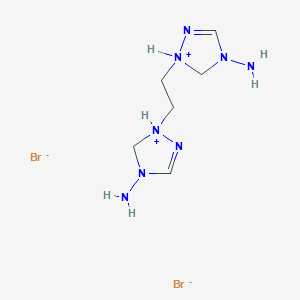

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
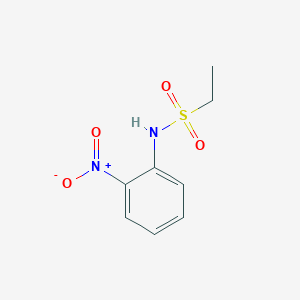
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
